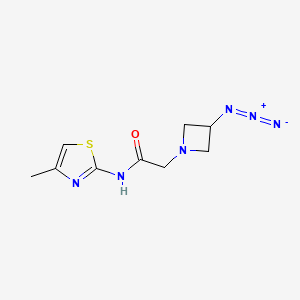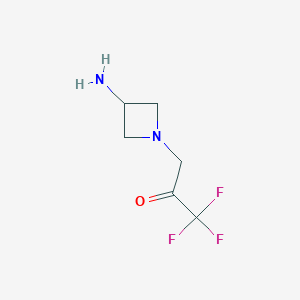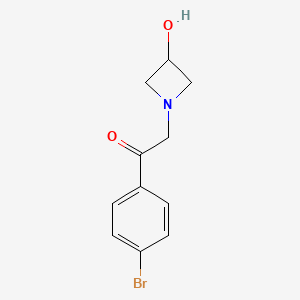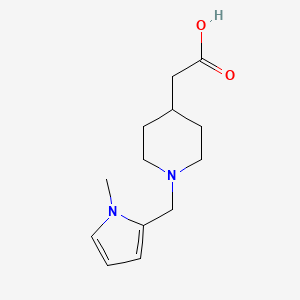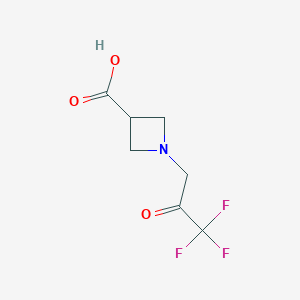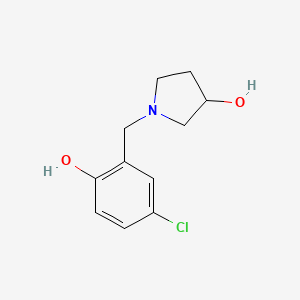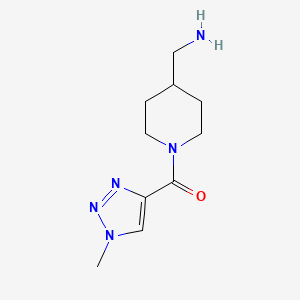
2-(1-(噻吩-3-基甲基)哌啶-4-基)乙醇
描述
“2-(1-(Thiophen-3-ylmethyl)piperidin-4-yl)ethan-1-ol” is a chemical compound that has been used as an intermediate in the synthesis of various pharmaceuticals . It is related to the class of compounds known as piperidines, which are six-membered heterocycles containing one nitrogen atom and five carbon atoms .
Synthesis Analysis
The synthesis of piperidine derivatives, including “2-(1-(Thiophen-3-ylmethyl)piperidin-4-yl)ethan-1-ol”, involves a variety of intra- and intermolecular reactions . A study described a series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as selective GLS1 inhibitors . The structure-activity relationship was explored through introducing a hydrophilic skeleton and different chains based on BPTES .
Molecular Structure Analysis
Piperidine-containing compounds, such as “2-(1-(Thiophen-3-ylmethyl)piperidin-4-yl)ethan-1-ol”, are important synthetic medicinal blocks for drug construction . They play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Chemical Reactions Analysis
Piperidones, which are related to the compound , have been synthesized through a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These compounds have a wide range of bioactivities, including anti-HIV, anti-inflammatory, anti-proliferative, antioxidant, and antimicrobial properties .
科学研究应用
合成方法和化学相互作用
一个重要的研究领域涉及与“2-(1-(噻吩-3-基甲基)哌啶-4-基)乙醇”相关的衍生物的合成和结构分析。研究探索了电子结构、新颖的合成路线和特定的分子间相互作用,例如 O-H...O 和 C-H...O 氢键,有助于理解它们的晶体结构和反应模式。例如,新型喹啉衍生物的合成和抗增殖研究突出了哌啶作为药物化学中一个官能团的多功能性,显示出对各种人类癌细胞系具有显着的生长抑制作用 (Harishkumar, Nd, & Santhosha, 2018)。
在材料科学中的应用
该化合物及其衍生物已在材料科学中得到应用,特别是在缓蚀方面。涉及哌啶衍生物的镉(II)席夫碱配合物的研究表明在低碳钢上具有缓蚀潜力,将配位化学与材料科学和腐蚀工程联系起来 (Das 等人,2017)。无机化学和应用材料科学的这种交叉为开发针对金属腐蚀的保护涂层和缓蚀剂开辟了新途径。
抗癌活性
“2-(1-(噻吩-3-基甲基)哌啶-4-基)乙醇”衍生物的另一个关键应用是在肿瘤学领域,在那里新的合成路线导致了具有显着抗癌活性的化合物。例如,哌嗪-2,6-二酮衍生物的探索强调了这些化合物在治疗应用中的潜力,对各种癌细胞系显示出良好的抗癌活性,这标志着药物发现和开发的重要一步 (Kumar, Kumar, Roy, & Sondhi, 2013)。
作用机制
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical pathways due to their broad spectrum of pharmacological activities .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological effects, depending on their specific chemical structure and the biological targets they interact with .
未来方向
Piperidine derivatives, including “2-(1-(Thiophen-3-ylmethyl)piperidin-4-yl)ethan-1-ol”, continue to be an area of interest in pharmaceutical research due to their wide range of bioactivities . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on further exploring the structure-activity relationship of these compounds and developing novel inhibitors .
生化分析
Biochemical Properties
2-(1-(Thiophen-3-ylmethyl)piperidin-4-yl)ethan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a novel glutaminase 1 inhibitor, which underscores its potential utility in glioblastoma chemotherapy . The compound’s interaction with glutaminase 1 suggests that it may influence glutamine metabolism, a critical pathway in cancer cell proliferation.
Cellular Effects
The effects of 2-(1-(Thiophen-3-ylmethyl)piperidin-4-yl)ethan-1-ol on various types of cells and cellular processes are profound. It has been shown to exhibit antiproliferative effects on cancer cells, particularly glioblastoma cells . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of glutaminase 1 can lead to reduced glutamine availability, thereby affecting the energy production and biosynthesis pathways in cancer cells.
Molecular Mechanism
At the molecular level, 2-(1-(Thiophen-3-ylmethyl)piperidin-4-yl)ethan-1-ol exerts its effects through specific binding interactions with biomolecules. Its role as a glutaminase 1 inhibitor involves binding to the enzyme’s active site, thereby preventing the conversion of glutamine to glutamate . This inhibition can lead to a cascade of downstream effects, including reduced production of key metabolites required for cell growth and survival. Additionally, the compound may influence gene expression by modulating transcription factors involved in metabolic regulation.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(1-(Thiophen-3-ylmethyl)piperidin-4-yl)ethan-1-ol in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained antiproliferative effects on cancer cells, suggesting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(1-(Thiophen-3-ylmethyl)piperidin-4-yl)ethan-1-ol vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative effects without notable toxicity . At higher doses, some toxic or adverse effects have been observed, indicating a threshold beyond which the compound may become harmful. These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
2-(1-(Thiophen-3-ylmethyl)piperidin-4-yl)ethan-1-ol is involved in several metabolic pathways, primarily through its interaction with glutaminase 1 . By inhibiting this enzyme, the compound affects the glutamine metabolism pathway, leading to altered levels of metabolites such as glutamate and alpha-ketoglutarate. These changes can influence metabolic flux and overall cellular metabolism, particularly in cancer cells.
Transport and Distribution
The transport and distribution of 2-(1-(Thiophen-3-ylmethyl)piperidin-4-yl)ethan-1-ol within cells and tissues are mediated by specific transporters and binding proteins . The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in target tissues. Its interaction with transporters and binding proteins can influence its localization and accumulation, thereby affecting its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 2-(1-(Thiophen-3-ylmethyl)piperidin-4-yl)ethan-1-ol is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with glutaminase 1 and other metabolic enzymes . Post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, further influencing its biochemical effects.
属性
IUPAC Name |
2-[1-(thiophen-3-ylmethyl)piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOS/c14-7-3-11-1-5-13(6-2-11)9-12-4-8-15-10-12/h4,8,10-11,14H,1-3,5-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHVMZSBZCPNQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)CC2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


